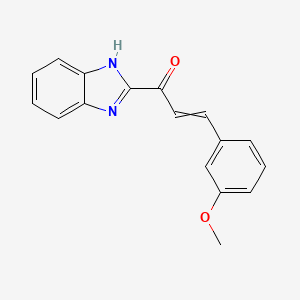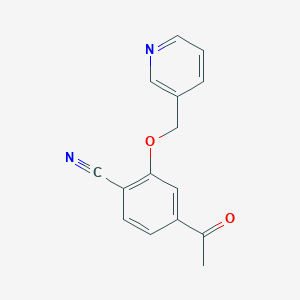
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole is a compound that features both difluoromethyl and tributylstannyl groups attached to an imidazole ring
Preparation Methods
This method is favored for its mild reaction conditions and good functional group compatibility . The tributylstannyl group can be introduced using standard radical reactions involving tributyltin hydride . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using tributyltin hydride, which is a good radical reducing agent.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by radical chemistry.
Common reagents used in these reactions include tributyltin hydride, difluoromethyl radical precursors, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole involves the activation of the difluoromethyl group through radical pathways. This activation allows the compound to participate in various chemical reactions, including radical substitutions and reductions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole can be compared with other similar compounds, such as:
Tributyltin hydride: A commonly used radical reducing agent with similar properties.
Difluoromethylated heterocycles: Compounds that contain difluoromethyl groups and are used in similar applications.
Properties
Molecular Formula |
C16H30F2N2Sn |
|---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
tributyl-[1-(difluoromethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; |
InChI Key |
QWDGFLCEQYDGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)




